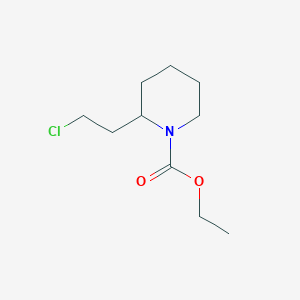

Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate

Description

Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate is a piperidine derivative featuring a 2-chloroethyl substituent at the 2-position of the piperidine ring and an ethyl ester group at the 1-position. Piperidine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and organic synthesis due to their conformational flexibility and reactivity. The chloroethyl group introduces electrophilic character, which may facilitate nucleophilic substitution reactions, while the ester group enhances solubility and serves as a synthetic handle for further modifications.

Properties

IUPAC Name |

ethyl 2-(2-chloroethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-2-14-10(13)12-8-4-3-5-9(12)6-7-11/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYIPJCZAUNTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCCC1CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 2-(2-hydroxyethyl)piperidine Intermediate

- Reaction: Piperidine reacts with ethylene chlorohydrin.

- Conditions: The reaction is conducted under controlled temperature (70°C to reflux) in an inert solvent such as toluene.

- Mechanism: Nucleophilic attack of piperidine nitrogen on the epoxide ring of ethylene chlorohydrin opens the ring, forming 2-(2-hydroxyethyl)piperidine.

- Notes: This step is crucial for introducing the hydroxyethyl group, which will be converted to chloroethyl.

Chlorination to 2-(2-chloroethyl)piperidine

- Reagent: Thionyl chloride (SOCl2) is used to convert the hydroxyethyl group into the chloroethyl derivative.

- Procedure: The hydroxyethyl piperidine intermediate is treated with thionyl chloride in toluene at 70–85°C.

- Outcome: The hydroxyl group is replaced by chlorine, yielding 2-(2-chloroethyl)piperidine.

- Isolation: The product precipitates as hydrochloride salt and can be purified by crystallization.

- Advantages: This one-pot chlorination step is preparatively simple and economically advantageous.

Carbamate Formation (Ethyl Carboxylation)

- Objective: To protect the piperidine nitrogen by forming an ethyl carbamate (ethyl 1-carboxylate).

- Typical Reagents: Ethyl chloroformate or ethyl carbonate derivatives are used to introduce the carbamate protecting group.

- Conditions: The reaction is conducted under mild basic conditions to facilitate nucleophilic substitution on the nitrogen.

- Result: Formation of this compound, stabilizing the molecule for further synthetic applications.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Hydroxyethylation of piperidine | Piperidine + Ethylene chlorohydrin | 70 to reflux | Toluene | Controlled addition, inert atmosphere |

| Chlorination of hydroxyethyl group | Thionyl chloride (SOCl2) | 70 to 85 | Toluene | One-pot reaction, product crystallizes |

| Carbamate formation on piperidine N | Ethyl chloroformate + base (e.g., NaHCO3) | Ambient to 40 | Aprotic solvent | Mild conditions to avoid side reactions |

Research Findings and Advantages

- The combined hydroxyethylation and chlorination in one pot reduces the number of purification steps, improving yield and reducing cost.

- Use of toluene as an inert solvent facilitates easy separation and crystallization of the hydrochloride salt.

- The method is scalable and has been patented for industrial synthesis due to its technical and economic advantages.

- Carbamate protection enhances the stability of the molecule, making it suitable for further synthetic transformations in medicinal chemistry.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Product/Intermediate | Yield/Remarks |

|---|---|---|---|---|

| 1. Hydroxyethylation | Piperidine, Ethylene chlorohydrin | 70°C to reflux, toluene | 2-(2-hydroxyethyl)piperidine | High conversion, clean reaction |

| 2. Chlorination | Thionyl chloride | 70–85°C, toluene | 2-(2-chloroethyl)piperidine hydrochloride | Crystallizes from reaction mix |

| 3. Carbamate formation | Ethyl chloroformate, base | Ambient to 40°C, aprotic solvent | This compound | Stable protected intermediate |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dichloromethane, and bases like triethylamine.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the chloroethyl group.

Oxidation Reactions: N-oxides or other oxidized derivatives of the piperidine ring.

Reduction Reactions: Alcohols formed from the reduction of the ester group.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of umeclidinium bromide, a medication used for the treatment of chronic obstructive pulmonary disease (COPD). The synthesis of umeclidinium bromide involves multiple steps where this compound acts as a key precursor, facilitating the formation of muscarinic acetylcholine receptor antagonists .

Case Study: Umeclidinium Bromide Synthesis

- Process Overview : The compound is synthesized through a multi-step process that includes the formation of ethyl 1-(2-chloroethyl)-4-piperidine carboxylate. This method has been optimized to enhance yield and minimize toxic by-products.

- Yield Improvement : A notable improvement in yield was achieved by modifying reaction conditions, resulting in higher conversion rates compared to earlier methods .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is employed as a versatile building block for constructing complex molecules. Its reactivity allows for various transformations, making it valuable in the development of new compounds.

Synthesis of Other Compounds

- The compound can be transformed into other piperidine derivatives, which are important in the synthesis of agrochemicals and pharmaceuticals .

- Its ability to undergo nucleophilic substitution reactions makes it suitable for creating diverse chemical entities with potential biological activities.

Toxicological Studies

Given its chemical structure, this compound has been subjected to toxicological assessments to evaluate its safety profile. Studies indicate that the compound exhibits harmful effects if ingested or if it comes into contact with skin, highlighting the importance of handling precautions during its synthesis and application .

Regulatory Considerations

Due to its potential toxicity, regulatory bodies require comprehensive safety data before the compound can be widely used in consumer products or pharmaceuticals. This includes thorough investigation into its pharmacokinetics and toxicodynamics.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Intermediate for umeclidinium bromide synthesis |

| Synthetic Organic Chemistry | Building block for piperidine derivatives |

| Toxicological Studies | Evaluations indicate harmful effects; requires safety precautions |

| Regulatory Compliance | Requires thorough safety assessments before use |

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function . This compound can also act as an inhibitor or activator of certain enzymes, influencing various biochemical processes .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties of Analogs

Key Observations:

Core Structure Variations: Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate () shares the piperidine core but incorporates a fused bicyclic system and a ketone, enhancing rigidity compared to the monocyclic target compound . The thiazole-containing analog () introduces aromaticity and heterocyclic complexity, which may improve binding affinity in biological systems .

Substituent Effects: The chloroethyl group in Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate is analogous to the chloroethyl-thioether group in Bis{2-[(2-chloroethyl)thio]ethyl} ether (). The BOC-protected amine in improves stability during synthesis, a strategy that could be applied to the target compound for functionalization .

Diastereomeric mixtures (e.g., 1:1.5 ratio in ) highlight challenges in stereochemical control during piperidine derivatization .

Physicochemical and Reactivity Comparison

Table 2: Reactivity and Stability Insights

Key Findings:

- The chloroethyl group in the target compound likely exhibits reactivity similar to ’s analog, enabling alkylation or cross-coupling reactions. However, the absence of sulfur in the target compound may reduce oxidative instability .

- Ester groups (common in all compounds) provide sites for hydrolysis or transesterification, critical for prodrug design (e.g., and ) .

Biological Activity

Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a chloroethyl group and an ethyl ester. The presence of the chloroethyl moiety is significant as it can engage in nucleophilic interactions, potentially leading to various biological effects.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins or DNA. This characteristic allows the compound to modify the function of these biomolecules, which can lead to enzyme inhibition or DNA alkylation, contributing to its potential therapeutic effects.

Enzyme Interactions

The compound has been employed in biochemical studies to understand enzyme interactions and pathways. Its role as a building block in synthesizing more complex molecules suggests potential applications in drug development aimed at modulating enzyme activity.

Case Studies

- Synthesis and Evaluation : In one study, derivatives of piperidine were synthesized and evaluated for their biological activity. The results indicated that structural modifications significantly impacted their efficacy against breast cancer cell lines, suggesting that this compound could be a candidate for further investigation in this context .

- Mechanistic Studies : Another study highlighted the mechanism by which similar chloroethyl compounds induce DNA damage through oxidative stress pathways. This suggests that this compound may also engage in similar mechanisms, warranting further exploration into its safety and efficacy profiles .

Data Table: Biological Activity Overview

Q & A

Basic: What are the recommended safety protocols for handling Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles. Respiratory protection (NIOSH-approved respirators) is required if ventilation is insufficient .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation systems comply with OSHA standards .

- Spill Management: Absorb spills with inert materials (e.g., sand) and avoid discharge into drains. Contaminated surfaces must be decontaminated using ethanol or isopropanol .

- Storage: Store in tightly sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the piperidine ring structure and chloroethyl substitution pattern. Chemical shifts for the ethyl ester group typically appear at δ 1.2–1.4 ppm (H) and δ 14–16 ppm (C) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or Q Exactive Orbitrap instruments can confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identify ester carbonyl (C=O) stretches at ~1740 cm and C-Cl bonds at 550–650 cm .

Advanced: How can researchers optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Solvent Selection: Use aprotic solvents (e.g., THF, DCM) to minimize nucleophilic interference. Evidence suggests polar solvents enhance reaction rates for similar piperidine derivatives .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to improve esterification efficiency. Monitor progress via TLC or in situ FTIR .

- Temperature Control: Maintain reactions at 0–25°C to suppress side reactions (e.g., β-elimination of the chloroethyl group) .

- Yield Optimization: Employ Design of Experiments (DoE) to evaluate factors like molar ratios, reaction time, and catalyst loading .

Advanced: How should conflicting stability data in different solvents be resolved?

Methodological Answer:

- Accelerated Stability Studies: Expose the compound to solvents (e.g., DMSO, ethanol) under stress conditions (40–60°C, 75% humidity) for 1–4 weeks. Monitor degradation via HPLC or GC-MS .

- Kinetic Analysis: Calculate degradation rate constants () and half-life () using Arrhenius equations. For example, instability in polar solvents may correlate with hydrolysis of the ester group .

- Compatibility Testing: Evaluate excipients or reagents for incompatibility using differential scanning calorimetry (DSC) to detect exothermic reactions .

Basic: What are the carcinogenic risks associated with this compound?

Methodological Answer:

- Hazard Classification: The compound contains a 2-chloroethyl group, which IARC classifies as a Group 2B carcinogen (possibly carcinogenic) at concentrations ≥0.1% .

- Risk Mitigation: Limit occupational exposure to <0.1 ppm (8-hour TWA). Use closed systems for synthesis and disposal via incineration with scrubbers .

Advanced: How can computational modeling aid in predicting reactivity of the chloroethyl substituent?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model transition states for nucleophilic substitution (S2) or elimination reactions. Compare activation energies () across solvents .

- Molecular Dynamics (MD): Simulate solvation effects on the chloroethyl group’s electrophilicity. Polarizable force fields (e.g., AMBER) improve accuracy for polar solvents .

- QSPR Models: Develop quantitative structure-property relationships to predict hydrolysis rates based on Hammett σ constants or LogP values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.